molecular formula C10H13ClN2 B1267131 5-Chloro-2-(pyrrolidin-1-yl)aniline CAS No. 59504-29-9

5-Chloro-2-(pyrrolidin-1-yl)aniline

Cat. No. B1267131
CAS RN: 59504-29-9
M. Wt: 196.67 g/mol
InChI Key: MWDWRKMVOHRBHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like those containing pyrrolidinyl groups attached to an aniline framework, often involves stepwise chemical reactions that include nucleophilic substitution reactions and the utilization of directing groups in C-H amination mediated by metallic catalysts such as cupric acetate. These methods highlight the versatility and efficiency of synthesizing nitrogen-containing heterocycles, which are crucial in organic synthesis and pharmaceutical applications (Zhao et al., 2017).

Molecular Structure Analysis

Studies on molecules similar to 5-Chloro-2-(pyrrolidin-1-yl)aniline, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveal that these molecules can exhibit a coplanar arrangement with specific dihedral angles between the pyrrolidine and benzene rings. This structural arrangement is crucial for understanding the molecule's reactivity and interaction capabilities. Hydrogen bonding and weak C-H...π interactions contribute to the stability and crystal packing of these compounds, as demonstrated in various crystallographic analyses (Krishnan et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of compounds with structures similar to 5-Chloro-2-(pyrrolidin-1-yl)aniline can be influenced by the presence of functional groups that facilitate reactions such as C-H amination. The incorporation of chloro and pyrrolidinyl groups into the aniline ring can enable selective functionalization and cross-coupling reactions, expanding the utility of these compounds in synthetic chemistry (Carson & Kerr, 2005).

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

  • Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
  • Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
  • Results : The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

2. Design and Synthesis of New 5-Chloro-indole-2-carboxylate Derivatives

  • Application Summary : A novel series of 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
  • Methods of Application : The article discusses the design and synthesis of these compounds, but does not provide specific details .
  • Results : The compounds showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . They also showed inhibitory actions against the tested cancer cell lines .

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is always recommended to handle such compounds with appropriate safety measures.

Future Directions

The pyrrolidine ring in 5-Chloro-2-(pyrrolidin-1-yl)aniline is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDWRKMVOHRBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974918
Record name 5-Chloro-2-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(pyrrolidin-1-yl)aniline

CAS RN

59504-29-9
Record name 59504-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com

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